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Application Notes: Rapamycin Dosage and Administration in Animal Models

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Introduction

Rapamycin, a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control essential anabolic and catabolic processes.[1][3] Rapamycin forms a complex with the intracellular receptor FKBP12, and this complex directly binds to and inhibits mTOR Complex 1 (mTORC1).[2][3] Due to its profound effects on cellular processes, rapamycin and its analogs (rapalogs) are extensively used in preclinical research across various animal models to study aging, cancer, neurodegeneration, and metabolic diseases.[4][5][6]

These notes provide a summary of common dosages, administration routes, and detailed protocols for the use of rapamycin in rodent models to guide researchers in experimental design.

Data Presentation: Dosage and Administration Summary

The effective dose and administration schedule of rapamycin can vary significantly based on the animal model, research application, and desired biological effect. The following tables summarize dosages reported in the literature for common research areas.



Table 1: Rapamycin Dosage in Mouse Models



Research Area	Mouse Strain	Dosage	Administrat	Frequency	Reference(s
Longevity/Ant i-aging	C57BL/6	2 mg/kg	Intraperitonea I (IP)	Once every 5 days	[6]
C57BL/6	4 mg/kg	Intraperitonea I (IP)	Every other day for 6 weeks	[6]	
129/Sv	1.5 mg/kg	Intraperitonea I (IP)	3 times/week for 2 weeks, then 2 weeks off	[6]	_
In Food (Chow)	14 ppm (~2.24 mg/kg/day)	Oral (PO)	Daily	[7]	
Cancer Prevention	HER-2/neu Transgenic	1.5 mg/kg	Subcutaneou s (SC)	3 times/week for 2 weeks, then 2 weeks off	[8][9]
p53-/-	0.5 mg/kg	Oral Gavage (PO)	Lifelong administratio n	[10]	
Cancer Treatment	Transgenic HCC Model	1.5 mg/kg	Oral Gavage (PO)	Daily	[11][12]
Immunosuppr ession	C57BL/6	1 mg/kg	Subcutaneou s (SC)	Daily (11 doses) or Every 3 days (6 doses)	[13]
Metabolic Studies (Obesity)	C57BL/6 on HFD	1.5 mg/kg	Intraperitonea I (IP)	3 times/week, every other week	[14]
C57BL/6 on HFD	8 mg/kg/day	Oral (in drinking	Daily	[14][15]	



water)

Table 2: Rapamycin Administration Route Comparison in Mice

Route	Typical Dose Range (mg/kg)	Absorption Rate	Key Considerations
Intraperitoneal (IP)	1-8	Fast	High bioavailability; ensures systemic levels; risk of organ injury if performed incorrectly.[14][16]
Oral Gavage (PO)	1.5 - 8	Slower, Variable	Mimics clinical administration; bioavailability can be lower and more variable than injection. [11][15]
Subcutaneous (SC)	0.45 - 1.5	Slow, Sustained	Less stressful than IP/IV; suitable for intermittent dosing schedules.[9][13][17]
In-Feed / Drinking Water	~2 - 8 (mg/kg/day)	Continuous	Non-invasive, good for long-term studies; dose accuracy depends on animal consumption.[6][14]
Intravenous (IV)	< 1	Immediate	Provides immediate and complete systemic circulation; technically challenging (tail vein).[16][17]

Experimental Protocols



Protocol 1: Preparation of Rapamycin Formulation for Injection (IP/SC)

Rapamycin is highly lipophilic and insoluble in water, requiring a specific vehicle for in vivo administration. A common and effective vehicle formulation uses a combination of Ethanol, PEG400, and Tween 80.

Materials:

- Rapamycin powder (e.g., LC Laboratories, Cat. No. R-5000)
- 100% Ethanol (Anhydrous)
- Polyethylene Glycol 400 (PEG400)
- Polysorbate 80 (Tween 80)
- Sterile water or saline
- · Sterile microcentrifuge tubes and syringes
- 0.22 μm sterile syringe filter

Procedure:

- Prepare Stock Solution (e.g., 50 mg/mL):
 - Aseptically weigh the required amount of rapamycin powder.
 - Dissolve the rapamycin in 100% ethanol to create a concentrated stock solution (e.g., 50 mg/mL).[18] Ensure it is fully dissolved. This stock is stable at -80°C.
- Prepare Vehicle Solution:
 - In a sterile tube, prepare the vehicle by mixing equal volumes of PEG400 and Tween 80.
 For example, to make 10 mL of a 5% PEG400 / 5% Tween 80 vehicle, mix 5 mL of 10%
 PEG400 and 5 mL of 10% Tween 80.[18] Some protocols use a final concentration of 5%
 PEG400, 5% Tween 80 in saline.



- Prepare Final Dosing Solution (e.g., 1 mg/mL):
 - On the day of injection, thaw the rapamycin stock solution.
 - \circ To prepare a 1 mg/mL final solution, add 20 μ L of the 50 mg/mL rapamycin stock to 980 μ L of the prepared vehicle.[18]
 - Vortex thoroughly to ensure complete mixing.
- · Sterilization:
 - Draw the final solution into a sterile syringe and pass it through a 0.22 μm syringe filter into a new sterile tube or syringe to ensure sterility before injection.

Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice

Procedure:

- Calculate Injection Volume: Based on the mouse's body weight and the final drug concentration (e.g., 1 mg/mL), calculate the required volume. For a 2 mg/kg dose in a 25g mouse:
 - Dose = 2 mg/kg * 0.025 kg = 0.05 mg
 - Volume = 0.05 mg / 1 mg/mL = 0.05 mL or 50 μL
- Animal Restraint: Firmly restrain the mouse by scruffing the neck and back skin to expose
 the abdomen. The mouse should be tilted slightly head-down to move abdominal organs
 away from the injection site.
- Injection:
 - Using a 25-27 gauge needle, insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[16]
 - The needle should be inserted at a shallow angle (15-20 degrees) to a depth of approximately 5 mm.



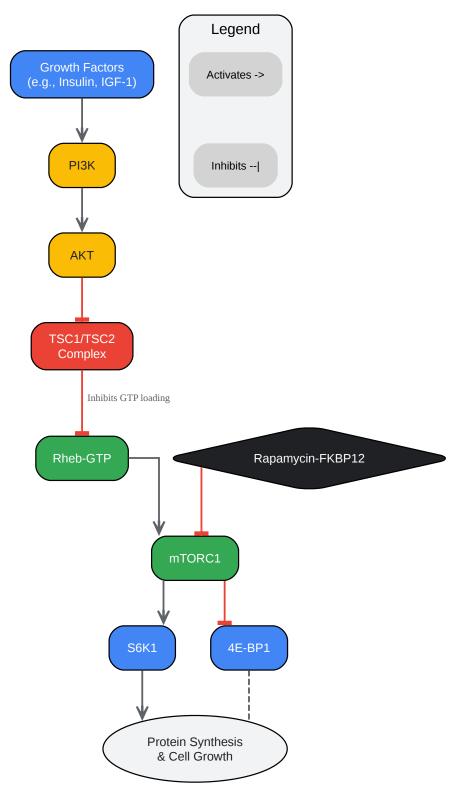
- Aspirate gently to ensure no fluid (urine, blood) is drawn back, which would indicate improper placement.
- Inject the calculated volume smoothly and withdraw the needle.
- Return the mouse to its cage and monitor for any signs of distress.

Visualizations Signaling Pathway Diagram

The mTOR signaling pathway is a key regulator of cellular metabolism and growth. Rapamycin specifically inhibits the mTORC1 complex.



Simplified mTORC1 Signaling Pathway



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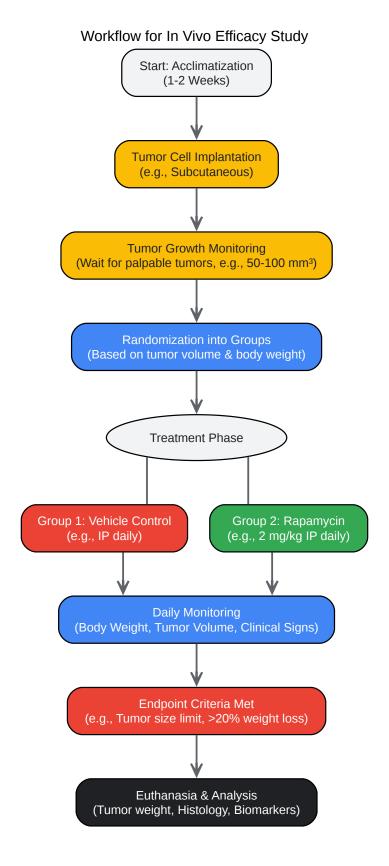
Caption: Simplified mTORC1 signaling cascade and the inhibitory action of Rapamycin.



Experimental Workflow Diagram

This diagram outlines a typical workflow for an in vivo efficacy study of rapamycin in a mouse tumor model.





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Caption: Typical experimental workflow for a preclinical mouse cancer model study.



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